Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester
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Overview
Description
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester is an organic compound with the molecular formula C12H14O4S It is a derivative of butanoic acid, featuring a phenylsulfonyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester typically involves the reaction of ethyl acetoacetate with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where reactants are mixed and reacted in a microchannel reactor. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-4-phenylbutanoate: Similar structure but lacks the sulfonyl group.
Butanoic acid, 4-oxo-4-(phenylthio)propylthio-: Contains a thioether group instead of a sulfonyl group.
Uniqueness
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential as an enzyme inhibitor, making it valuable for various applications in research and industry .
Properties
CAS No. |
97138-17-5 |
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Molecular Formula |
C12H14O5S |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
ethyl 4-(benzenesulfonyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H14O5S/c1-2-17-12(14)8-10(13)9-18(15,16)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 |
InChI Key |
UWOYQILWJSNYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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